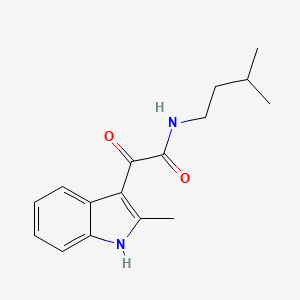

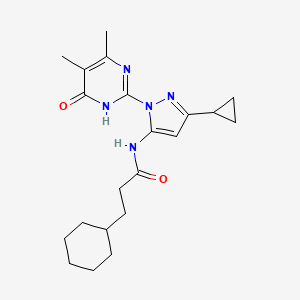

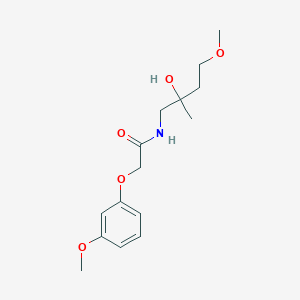

N-isopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-isopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a compound that appears to be a derivative of indole, a heterocyclic structure known for its presence in many natural products and pharmaceuticals. The compound is not directly mentioned in the provided papers, but it shares structural similarities with the compounds discussed in the research. It contains an indole moiety, which is a common scaffold in medicinal chemistry due to its biological relevance and potential pharmacological activities.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that typically start with the formation of an intermediate, which is then further reacted to obtain the desired product. For instance, the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide derivatives involves amination and cyclization of epichlorohydrin followed by a reaction with N-substituted ethyl carbamate in the presence of a catalyst . Although the exact synthesis of N-isopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is not described, it is likely to involve similar steps of functional group transformations and cyclization reactions.

Molecular Structure Analysis

The molecular structure of compounds similar to N-isopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is typically confirmed using spectroscopic methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), mass spectroscopy, and elemental analysis . These techniques provide information about the functional groups present, the molecular framework, and the purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include condensation reactions, as seen in the formation of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives . These reactions are crucial for building the complex structures of indole derivatives and often require specific conditions such as the presence of a catalyst or protective agents to proceed efficiently.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents on the indole ring can affect properties such as solubility, melting point, and stability. The antioxidant activity of these compounds is also a significant chemical property, with some derivatives showing considerable activity in assays like FRAP and DPPH . These properties are essential for the potential application of such compounds in pharmaceuticals or as biochemical tools.

Wissenschaftliche Forschungsanwendungen

Cannabinoid Receptor Type 2 Ligands

N-isopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide and its derivatives have been explored for their potential as cannabinoid receptor type 2 ligands. A study by Moldovan et al. (2017) synthesized a series of indol-3-yl-oxoacetamides, finding that specific fluorinated derivatives showed potent and selective CB2 ligand properties (Moldovan, Deuther-Conrad, Horti, & Brust, 2017).

Antimicrobial and GST Enzyme Activity

Research by Attaby et al. (2007) involved the synthesis of 4(1H-Indol-3-yl)-2-Thioxopyridine derivatives, which were evaluated for their antimicrobial properties and GST enzyme activity. The study highlights the potential of these compounds in developing new antimicrobial agents (Attaby, Ramla, & Gouda, 2007).

Herbicidal Activity

A study conducted by Okamoto et al. (1991) synthesized N-(1-Arylethenyl)-2-chloroacetamides, including derivatives similar to N-isopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, and tested their herbicidal activities. Certain derivatives showed high activity against upland weeds, suggesting a potential application in agriculture (Okamoto, Kato, Kobutani, Ogasawara, Konnai, & Takematsu, 1991).

Antiplasmodial Properties

Mphahlele et al. (2017) conducted a study on N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, including compounds structurally related to N-isopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide. These compounds were evaluated for in vitro antiplasmodial properties against the Plasmodium falciparum strain, indicating potential applications in malaria treatment (Mphahlele, Mmonwa, & Choong, 2017).

Antioxidant Properties

The antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives, structurally related to N-isopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, were studied by Gopi and Dhanaraju (2020). These compounds exhibited significant antioxidant activity, suggesting their potential use in developing new antioxidant agents (Gopi & Dhanaraju, 2020).

Eigenschaften

IUPAC Name |

N-(3-methylbutyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-10(2)8-9-17-16(20)15(19)14-11(3)18-13-7-5-4-6-12(13)14/h4-7,10,18H,8-9H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFHHAJHDOTJBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-isopentyl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

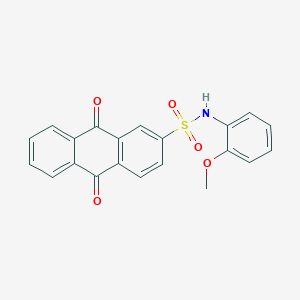

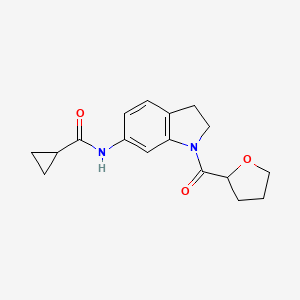

![2-Fluoro-4-[(morpholin-4-yl)methyl]aniline](/img/structure/B3011120.png)

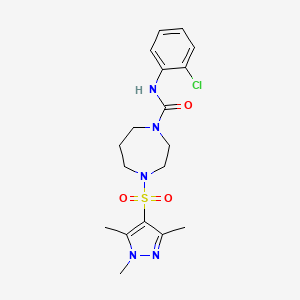

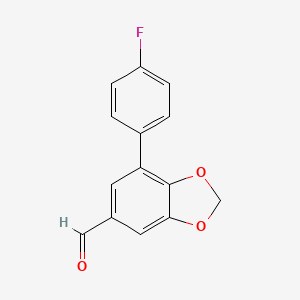

![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3011132.png)

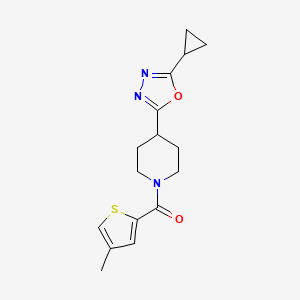

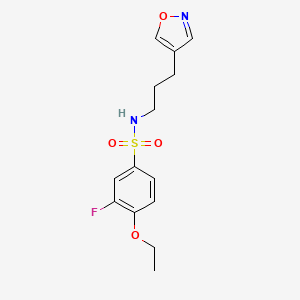

![4-[4-[6-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B3011135.png)

![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B3011139.png)